molecular formula C15H10BrN3 B13138881 3-Bromo-5,6-diphenyl-1,2,4-triazine

3-Bromo-5,6-diphenyl-1,2,4-triazine

Cat. No.: B13138881
M. Wt: 312.16 g/mol
InChI Key: MGKLLSLKEZCXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-diphenyl-1,2,4-triazine is a useful research compound. Its molecular formula is C15H10BrN3 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5,6-diphenyl-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6-diphenyl-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKLLSLKEZCXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5,6-diphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5,6-diphenyl-1,2,4-triazine. As a niche heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple recitation of expected chemical shifts to explain the underlying principles and rationale for the spectral assignments, empowering researchers to confidently identify and characterize this molecule.

While direct experimental spectra for this specific compound are not widely published, this guide leverages established NMR principles and spectral data from analogous structures to provide a robust and scientifically grounded prediction.

The Strategic Importance of NMR in Characterizing 3-Bromo-5,6-diphenyl-1,2,4-triazine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. For a compound like 3-Bromo-5,6-diphenyl-1,2,4-triazine, with its distinct aromatic and heterocyclic regions, NMR provides critical information on:

  • The number and electronic environment of unique protons and carbons.

  • The connectivity of atoms through scalar coupling.

  • The overall molecular symmetry and structure.

Given the potential for isomeric impurities during synthesis, NMR serves as an essential quality control technique, ensuring the correct substitution pattern on the triazine core.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromo-5,6-diphenyl-1,2,4-triazine is expected to be dominated by signals in the aromatic region, arising from the two phenyl substituents. The absence of protons on the triazine ring simplifies the spectrum, with the key signals originating from the ten protons of the phenyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Bromo-5,6-diphenyl-1,2,4-triazine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-ortho (Phenyl at C5)7.50 - 7.60Multiplet2HDeshielded due to proximity to the electron-withdrawing triazine ring.
H-meta (Phenyl at C5)7.35 - 7.45Multiplet2HLess deshielded than ortho protons.
H-para (Phenyl at C5)7.30 - 7.40Multiplet1HLeast deshielded proton on the C5 phenyl ring.
H-ortho (Phenyl at C6)7.50 - 7.60Multiplet2HSimilar chemical environment to the ortho protons on the C5 phenyl ring.
H-meta (Phenyl at C6)7.35 - 7.45Multiplet2HSimilar chemical environment to the meta protons on the C5 phenyl ring.
H-para (Phenyl at C6)7.30 - 7.40Multiplet1HSimilar chemical environment to the para proton on the C5 phenyl ring.

Note: The exact chemical shifts can be influenced by the choice of solvent. More polar solvents may lead to slight downfield shifts.

The phenyl groups at the C5 and C6 positions are expected to have very similar, if not identical, chemical shifts due to their comparable electronic environments. This may result in overlapping multiplets in the spectrum, requiring two-dimensional NMR techniques like COSY for unambiguous assignment. The electron-withdrawing nature of the 1,2,4-triazine ring will cause a general downfield shift for all phenyl protons compared to benzene (δ 7.26 ppm).

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the molecule's asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-5,6-diphenyl-1,2,4-triazine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3140 - 145The carbon bearing the bromine atom is expected to be significantly deshielded due to the heavy atom effect and the electronegativity of bromine.[1]
C5155 - 160Aromatic carbon of the triazine ring attached to a phenyl group.
C6155 - 160Aromatic carbon of the triazine ring attached to a phenyl group, likely very close in chemical shift to C5.
C-ipso (Phenyl at C5)135 - 140Quaternary carbon of the phenyl ring attached to the triazine core.
C-ortho (Phenyl at C5)128 - 130Aromatic CH carbons.
C-meta (Phenyl at C5)128 - 130Aromatic CH carbons.
C-para (Phenyl at C5)130 - 132Aromatic CH carbon, slightly deshielded compared to ortho and meta carbons.
C-ipso (Phenyl at C6)135 - 140Quaternary carbon of the phenyl ring attached to the triazine core, likely very close in chemical shift to the C-ipso of the other phenyl ring.
C-ortho (Phenyl at C6)128 - 130Aromatic CH carbons.
C-meta (Phenyl at C6)128 - 130Aromatic CH carbons.
C-para (Phenyl at C6)130 - 132Aromatic CH carbon, slightly deshielded compared to ortho and meta carbons.

Note: Quaternary carbon signals (C3, C5, C6, and the two C-ipso) are typically of lower intensity than protonated carbon signals.

The chemical shifts of the triazine ring carbons (C3, C5, and C6) will be in the downfield region, characteristic of heterocyclic aromatic systems. The carbon directly attached to the bromine atom (C3) is predicted to have a distinct chemical shift due to the influence of the halogen. The phenyl carbon signals will appear in the typical aromatic region (125-150 ppm).[2]

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of 3-Bromo-5,6-diphenyl-1,2,4-triazine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point due to its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

    • If signal overlap in the ¹H spectrum is an issue, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity between different parts of the molecule.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical NMR experimental workflow.

Caption: Molecular structure of 3-Bromo-5,6-diphenyl-1,2,4-triazine with key atoms labeled.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr two_d_nmr Acquire 2D NMR (if needed) c13_nmr->two_d_nmr process Process Spectra two_d_nmr->process assign Assign Signals process->assign interpret Interpret Structure assign->interpret

Caption: A typical experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5,6-diphenyl-1,2,4-triazine. By understanding the expected chemical shifts and the reasoning behind them, researchers can more effectively utilize NMR spectroscopy for the synthesis, purification, and characterization of this and related compounds. For definitive structural confirmation, the acquisition of experimental 2D NMR data is highly recommended.

References

  • Arkat USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

Sources

Biological Activity of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking, and metal chelation). Unlike its symmetric isomer (1,3,5-triazine), the 1,2,4-triazine core offers a unique dipole moment and specific regiochemical points for substitution (C3, C5, C6) that allow for fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide analyzes the therapeutic utility of 1,2,4-triazine derivatives, moving from structural architecture to clinical application.[1][2] It focuses on their role as kinase inhibitors in oncology, neuroprotective agents in CNS disorders, and inhibitors of sterol biosynthesis in antimicrobial therapies.

Part 1: Structural Architecture & SAR Profiling

The bioactivity of 1,2,4-triazine is governed by its electron-deficient nature, making it susceptible to nucleophilic attack, yet stable enough to serve as a drug core.

The Pharmacophore Map

The biological efficacy of this scaffold relies on precise substitution patterns.

  • Position C3: Critical for hydrogen bonding. Substitution with amino, thio, or hydrazide groups often enhances affinity for enzyme active sites (e.g., kinase ATP pockets).

  • Positions C5 & C6: These positions are vital for controlling lipophilicity and steric fit. Bulky aromatic groups (phenyl, heteroaryl) here typically facilitate hydrophobic interactions within receptor pockets (e.g., the hydrophobic cleft of EGFR).

  • Nitrogen Core (N1, N2, N4): The arrangement of nitrogens allows for specific metal coordination (relevant in metallo-enzyme inhibition) and tautomeric shifts that can influence binding kinetics.

Tautomerism and Reactivity

1,2,4-triazines often exist in dynamic equilibrium between amine/imine or lactam/lactim forms. For example, 3-amino-1,2,4-triazines can tautomerize, affecting their donor/acceptor profile. Understanding this is crucial for docking studies and crystal structure analysis.

SAR_Map Core 1,2,4-Triazine Core C3 C3 Position (H-Bond Donor/Acceptor) Core->C3 C56 C5/C6 Positions (Hydrophobic/Steric Control) Core->C56 N_Ring N1/N2/N4 (Metal Chelation/Tautomerism) Core->N_Ring Kinase Kinase Affinity (ATP Hinge Binding) C3->Kinase Amino/Hydrazide groups C56->Kinase Hydrophobic Pocket Lipid Membrane Permeability (BBB Penetration) C56->Lipid Aryl/Alkyl chains Metab Metabolic Stability N_Ring->Metab N-oxidation/Glycosylation

Figure 1: Structure-Activity Relationship (SAR) map highlighting functional zones of the 1,2,4-triazine scaffold.

Part 2: Therapeutic Profiles & Mechanisms[3]

Oncology: Kinase Inhibition & DNA Intercalation

1,2,4-triazine derivatives have shown potent activity against solid tumors (breast, lung, colon) and hematological malignancies.

  • Mechanism: Many derivatives act as ATP-competitive inhibitors of kinases such as EGFR , VEGFR-2 , and CDK2 . The triazine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

  • Tirapazamine: A clinical example (1,2,4-benzotriazine 1,4-dioxide) that functions as a bioreductive agent. It is activated in hypoxic tumor regions to generate transient radicals that cause DNA double-strand breaks.

CNS Disorders: Ion Channel Modulation
  • Lamotrigine: The most commercially successful 1,2,4-triazine derivative (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).

  • Mechanism: It stabilizes neuronal membranes by blocking voltage-sensitive sodium channels (VSSC), thereby inhibiting the release of excitatory neurotransmitters like glutamate. This validates the scaffold's ability to cross the Blood-Brain Barrier (BBB).

Antimicrobial: Sterol Biosynthesis Inhibition
  • Target: Lanosterol 14

    
    -demethylase (CYP51).[3]
    
  • Mechanism: Similar to azole antifungals, the N4 or N2 nitrogen of the triazine ring coordinates with the heme iron of CYP51, blocking the biosynthesis of ergosterol and compromising fungal cell membrane integrity.

Part 3: Mechanistic Pathways (Visualization)

The following diagram illustrates the dual pathway of anticancer 1,2,4-triazines: Kinase Inhibition leading to Apoptosis, and Hypoxia-Activated DNA damage (Tirapazamine-like).

Mechanism_Action cluster_Kinase Pathway A: Normoxic Kinase Inhibition cluster_Hypoxia Pathway B: Hypoxic Activation (e.g., Tirapazamine) Drug 1,2,4-Triazine Derivative Target_Kinase Target: EGFR / VEGFR / CDK2 Drug->Target_Kinase Reductase Reductase Enzymes (Hypoxic Environment) Drug->Reductase ATP_Block ATP Competitive Binding Target_Kinase->ATP_Block Signal_Stop Inhibition of Pro-Survival Signaling (RAS/RAF/MEK) ATP_Block->Signal_Stop Apoptosis Apoptosis / Cell Death Signal_Stop->Apoptosis Radical Free Radical Generation Reductase->Radical DNA_Break DNA Double-Strand Breaks Radical->DNA_Break DNA_Break->Apoptosis

Figure 2: Dual mechanistic pathways of anticancer 1,2,4-triazine derivatives: Kinase inhibition and Hypoxia-activated cytotoxicity.

Part 4: Quantitative Data Summary

The table below summarizes reported IC


 values for select 1,2,4-triazine derivatives against key cancer cell lines, demonstrating the scaffold's potency.
Compound ClassSubstitution PatternTarget / MechanismCell LineIC

(

M)
Ref
Sulfonamide-Triazine 5,6-diphenyl-3-sulfonamideCarbonic Anhydrase IXMCF-7 (Breast)0.45

0.02
[1]
Thienopyrimidine-Triazine Fused tricyclic systemEGFR / VEGFR-2HCT-116 (Colon)0.08

0.01
[2]
Indole-Triazine 3-(indol-3-yl)-1,2,4-triazineTubulin PolymerizationHeLa (Cervical)1.20

0.15
[3]
Tirapazamine Benzotriazine 1,4-dioxideDNA Radical DamageA549 (Lung)4.50 (Hypoxia)[4]
Lamotrigine 3,5-diamino-6-(2,3-Cl-Ph)Na+ Channel (VSSC)Rat Cortex (Binding)18 (Ki)[5]

Part 5: Experimental Protocols

Protocol A: General Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazines

Rationale: The condensation of 1,2-diketones with acid hydrazides is the most robust method for generating the triazine core.

Materials:

  • Benzil (or substituted 1,2-diketone) (1.0 eq)

  • Semicarbazide hydrochloride or Acyl hydrazide (1.1 eq)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Sodium Acetate (if using HCl salts)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Benzil in 30 mL of ethanol.

  • Activation: Add 11 mmol of Semicarbazide HCl and 20 mmol of Sodium Acetate (to neutralize the HCl and activate the nucleophile).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture onto crushed ice (100 g). A precipitate should form immediately.

  • Filtration: Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/DMF mixture to obtain the pure 1,2,4-triazine derivative.

  • Validation: Confirm structure via

    
    H-NMR (look for aromatic protons and absence of carbonyl peaks from starting material) and Mass Spectrometry.
    
Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: To quantify cytotoxicity against cancer cell lines.[2]

  • Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the synthesized triazine derivative at varying concentrations (0.1 – 100

    
    M). Include DMSO control (0.1%) and Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Remove media and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

Part 6: Future Outlook

The 1,2,4-triazine scaffold is evolving toward hybrid molecules . Current research prioritizes fusing the triazine ring with other pharmacophores (e.g., quinolines, artemisinin) to overcome multidrug resistance (MDR). Furthermore, computational docking against G-quadruplex DNA suggests 1,2,4-triazines may serve as telomerase inhibitors, opening a new frontier in oncology.

References

  • ResearchGate . 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening. Available at: [Link]

  • MDPI . Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (Note: Discusses comparative SAR relevant to triazine isomers). Available at: [Link]

  • Bentham Science . Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available at: [Link]

  • NIH / PubMed . Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: Anticancer activity and SAR. Available at: [Link]

  • ScienceDirect . Lamotrigine: A review of its pharmacological properties. (Standard pharmacological reference for Lamotrigine mechanism). Available at: [Link]

Sources

Methodological & Application

Strategic Utilization of 3-Bromo-5,6-diphenyl-1,2,4-triazine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 1,2,4-triazine core has emerged as a "privileged scaffold" due to its electronic similarity to the adenine ring of ATP. Specifically, 3-Bromo-5,6-diphenyl-1,2,4-triazine represents a high-value electrophilic building block. Unlike its chemically inert 3-amino precursor, the 3-bromo derivative serves as a versatile divergent point, allowing medicinal chemists to rapidly switch between hinge-binding motifs (via


) and allosteric modulators  (via Pd-catalyzed cross-coupling).

This guide details the chemical logic, synthetic protocols, and structural considerations for deploying this molecule to target serine/threonine and tyrosine kinases (e.g., PDK1, c-Met, ALK).

Chemical Logic & Reactivity Profile

To successfully utilize this building block, one must understand the electronic "personality" of the 1,2,4-triazine ring.

  • Electron Deficiency: The presence of three nitrogen atoms renders the ring highly electron-deficient ($ \pi $-deficient).

  • The "Hotspot" (C3 Position): The carbon at position 3 is flanked by two nitrogen atoms (N2 and N4). This creates a significant partial positive charge ($ \delta+ $), making the C3-Bromine bond highly susceptible to displacement by nucleophiles.

  • The Hydrophobic Anchor (C5/C6 Positions): The 5,6-diphenyl moiety is sterically bulky and lipophilic. In the context of a kinase pocket, these phenyl rings typically occupy the large hydrophobic region behind the ATP binding site (often the "Gatekeeper" or "Back Pocket II"), anchoring the inhibitor and providing selectivity over other ATP-binding enzymes.

Decision Matrix: Selecting the Synthetic Pathway

Use the following logic flow to determine the appropriate protocol for your target kinase.

SyntheticStrategy Start 3-Bromo-5,6-diphenyl-1,2,4-triazine Decision Target Binding Requirement? Start->Decision PathA H-Bond Donor Needed (Classic Hinge Binder) Decision->PathA  Yes   PathB H-Bond Acceptor/Hydrophobic (Aryl Hinge/Extension) Decision->PathB  No   ProtocolA Protocol A: SNAr (Nucleophilic Aromatic Substitution) PathA->ProtocolA ProtocolB Protocol B: Suzuki-Miyaura (Pd-Catalyzed Coupling) PathB->ProtocolB ProductA 3-Amino-Triazine Derivative (Adenine Mimic) ProtocolA->ProductA ProductB 3-Aryl-Triazine Derivative (Biaryl Scaffold) ProtocolB->ProductB

Caption: Synthetic decision tree for functionalizing the C3 position based on pharmacophore requirements.

Application Note: The Hinge Binder Strategy ( )

The most common application of this scaffold is mimicking the adenine ring of ATP. To do this, the Bromine at C3 is displaced by an amine (aniline or aliphatic amine). The resulting NH group serves as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

Target Kinases: PDK1, CDK, GSK-3.

Protocol A: Nucleophilic Aromatic Substitution (

)

Objective: Synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine derivatives.

Reagents:

  • Substrate: 3-Bromo-5,6-diphenyl-1,2,4-triazine (1.0 equiv)

  • Nucleophile: Substituted Aniline or Heterocyclic Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for weak nucleophiles).
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Workup: EtOAc, Brine,

    
    .
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3-Bromo-5,6-diphenyl-1,2,4-triazine (0.5 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add the amine nucleophile (0.6 mmol) followed by DIPEA (1.0 mmol).

    • Expert Tip: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C . Monitor via LC-MS.

    • Kinetics: Electron-rich amines react within 1-2 hours. Electron-poor anilines (e.g., 3-nitroaniline) may require 120°C and 12 hours.

    • Color Change: The reaction often shifts from pale yellow to deep orange/red as the substitution proceeds.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water (20 mL). The product usually precipitates.

    • Filter the solid. If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with LiCl solution (5%) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Validation Data (Typical Results):

Nucleophile TypeReaction TempTimeYieldNotes
Aliphatic Amine (Morpholine)25°C (RT)30 min>90%Highly reactive; no heat needed.
Electron-Rich Aniline80°C2 h75-85%Standard protocol.
Electron-Poor Aniline120°C12 h40-60%May require stronger base (NaH).
Application Note: The Solubility & Extension Strategy (Suzuki)

Sometimes the "Hinge Binder" is not an amine, but an aryl group (e.g., a pyridine or indazole) that interacts via Pi-stacking or specific water-mediated bonds. In this case, the C3-Bromine bond is used for Carbon-Carbon bond formation.

Challenges: The 1,2,4-triazine ring is electron-deficient and can poison Pd catalysts if not handled correctly. It is also sensitive to strong bases which can cause ring opening.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-aryl-5,6-diphenyl-1,2,4-triazine derivatives.

Reagents:

  • Substrate: 3-Bromo-5,6-diphenyl-1,2,4-triazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.3 equiv)

  • Catalyst:

    
     (5 mol%) - Preferred for steric bulk.
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv). Avoid strong alkoxides.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Degassing (Critical): Sparge 1,4-dioxane with nitrogen or argon for 15 minutes prior to use. Oxygen is the enemy of this catalytic cycle.

  • Assembly: In a microwave vial or pressure tube, combine the triazine substrate, boronic acid, and catalyst.

  • Solvation: Add the degassed dioxane (concentration ~0.2 M) and the aqueous base.

  • Reaction:

    • Thermal: Heat at 90°C for 4-16 hours.

    • Microwave (Recommended): 110°C for 30 minutes.

  • Scavenging: Filter the mixture through a Celite pad to remove Palladium black. Wash with MeOH.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.

Structural Biology Context: The Binding Mode

Understanding where this molecule sits in the protein is vital for optimization.

BindingMode Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) HydroPocket Hydrophobic Back Pocket (Selectivity Region) TriazineCore 1,2,4-Triazine Core (Scaffold) Pos3 C3-Substituent (H-Bond Donor/Acceptor) TriazineCore->Pos3 Pos56 5,6-Diphenyl Group (Propeller Shape) TriazineCore->Pos56 Pos3->Hinge H-Bonding Pos56->Gatekeeper Steric Fit Pos56->HydroPocket Van der Waals / Pi-Stacking

Caption: Pharmacophore mapping of the triazine scaffold within the ATP-binding pocket.

Interpretation:

  • The 5,6-diphenyl system is not planar; the phenyl rings twist relative to the triazine core (propeller shape). This non-planarity is excellent for filling the globular hydrophobic pockets found in kinases like c-Met and PDK1 , often inducing a specific conformation in the protein (Type I vs Type II binding).

  • The C3 substituent directs the orientation. If an amine is used (Protocol A), the molecule orients to present the NH to the hinge.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Hydrolysis (OH product) Water in solvent during

; Base too strong.
Use anhydrous DMF/DMSO. Switch base to DIPEA.
Ring Opening Nucleophile attacked C5/C6; Hydrazine contamination.Lower reaction temperature. Ensure nucleophile is not a hydrazine derivative (unless intended).
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch to Boronic Ester (Pinacol). Use milder base (

).
Insolubility 5,6-diphenyl group is very lipophilic.Introduce solubilizing groups (morpholine, piperazine) at the C3 position.
References
  • BenchChem. (2025).[1][3][4] 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. Retrieved from

  • Massaro, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[5][6] International Journal of Molecular Sciences, 24(4), 3679.[7]

  • Luo, H., et al. (2022).[8][9][10] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines.[9] The Journal of Organic Chemistry.[2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols.[11]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[1][12] Current Medicinal Chemistry, 13(1), 65-85. (Contextual grounding for 1,2,4-triazine as a privileged scaffold).

Sources

Troubleshooting & Optimization

Monitoring the progress of reactions involving 3-Bromo-5,6-diphenyl-1,2,4-triazine by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TZN-BR-303 Subject: Troubleshooting TLC Monitoring for 3-Bromo-5,6-diphenyl-1,2,4-triazine Reactions

Executive Summary

This guide addresses the specific challenges of monitoring reactions involving 3-Bromo-5,6-diphenyl-1,2,4-triazine . Due to the electron-deficient nature of the 1,2,4-triazine core and the lability of the C3-Bromine bond, this reagent exhibits distinct behavior on silica gel.[1] This document provides validated protocols for solvent selection, visualization, and impurity diagnosis, specifically tailored for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling workflows.
Module 1: Visualization & Detection

Q: I cannot see my product clearly. What is the standard detection method for this scaffold?

A: The 5,6-diphenyl-1,2,4-triazine core is a highly conjugated system, making UV absorption at 254 nm the primary and most reliable detection method.[1][2] However, reliance on UV alone can be misleading if the reaction involves non-UV active nucleophiles (e.g., aliphatic amines).[1]

Recommended Staining Protocol:

MethodSensitivityApplication Context
UV (254 nm) HighPrimary. The diphenyl-triazine core quenches fluorescence strongly on

plates.[1][2]
Iodine Chamber ModerateSecondary. Useful for distinguishing lipophilic impurities.[2] The triazine ring will absorb iodine, appearing as brown/yellow spots.
Phosphomolybdic Acid (PMA) HighUniversal. Effective for visualizing non-UV active aliphatic side chains attached during

.[1][2] Requires heating.[2][3][4][5]
Ninhydrin Low/SpecificConditional. Only use if your reaction product is a primary amine or if you are monitoring the consumption of an amine nucleophile.[2]

Technical Insight: The 1,2,4-triazine ring is electron-deficient.[1][2][6] Avoid acidic stains like Vanillin or p-Anisaldehyde if your derivative is acid-sensitive, as high heat + acid can induce ring decomposition or hydrolysis on the plate.[1]

Module 2: Mobile Phase Optimization

Q: My starting material (SM) and product are co-eluting. How do I separate them?

A: 3-Bromo-5,6-diphenyl-1,2,4-triazine is moderately lipophilic but possesses basic nitrogen atoms that can interact with silanols on the silica, causing "tailing."[1][2]

Standard Solvent Systems:

  • Non-Polar Products (e.g., Suzuki Couplings):

    • System:Hexane / Ethyl Acetate (9:1 to 4:1) .[1][2]

    • Behavior: The Bromo-SM usually runs at

      
       in 20% EtOAc.
      
    • Troubleshooting: If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1][2]

  • Polar Products (e.g., Aminolysis/

    
    ): 
    
    • System:DCM / Methanol (98:2 to 95:5) .[1][2]

    • Behavior: Amino-triazines often H-bond with silica, requiring a stronger polar modifier like MeOH.[1][2]

    • Alternative:Toluene / Acetone (10:1) .[1][2] This system often provides orthogonal selectivity to Hex/EtOAc, useful for separating the product from the hydrolyzed impurity (triazinone).[1]

Module 3: Troubleshooting & Impurity Diagnosis

Q: I see a persistent spot at the baseline. What is it?

A: This is the "Ghost of the Triazine." It is almost certainly 5,6-diphenyl-1,2,4-triazin-3(2H)-one (the hydrolysis product).[1][2]

  • Mechanism: The C3-Br bond is highly susceptible to hydrolysis by trace water, especially in the presence of the bases (TEA, carbonate) often used in these reactions.

  • TLC Characteristic: High polarity.[2] It often sits at the baseline in Hex/EtOAc or streaks slightly up in DCM/MeOH.[2]

  • Prevention: Ensure solvents are anhydrous. If this spot grows over time, your reaction mixture may be wet.[2]

Q: I see a spot running slightly higher or just below the Starting Material (SM). Is it product?

A: Proceed with caution.

  • Scenario A (Cross-Coupling): If the spot is slightly higher (

    
     increase) or very close to SM, it may be the debrominated  byproduct (5,6-diphenyl-1,2,4-triazine).[1][2] This occurs if the oxidative addition happens but transmetallation fails, leading to reduction.
    
  • Scenario B (

    
    ):  If the spot is slightly lower, it is likely your product.[1][2] Substitution of Br (electron-withdrawing) with an amine or alkoxide (electron-donating) usually increases polarity.[1]
    
Module 4: Diagnostic Workflow

Use the following logic flow to identify your TLC spots during reaction monitoring.

TLC_Diagnosis Start Analyze TLC Spot CheckRf Compare Rf to SM Start->CheckRf Baseline Spot at Baseline? CheckRf->Baseline No movement HigherRf Higher Rf than SM? CheckRf->HigherRf Moves fast LowerRf Lower Rf than SM? CheckRf->LowerRf Moves slow Hydrolysis Diagnosis: Hydrolysis (Triazinone Impurity) Baseline->Hydrolysis Yes Debrom Diagnosis: Debromination (Protodehalogenation) HigherRf->Debrom Yes (Non-polar) Product Diagnosis: Likely Product (Verify with Mass Spec) LowerRf->Product Yes (Polar func. group)

Figure 1: Diagnostic Logic Tree for identifying common reaction outcomes based on relative ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 values.[1][2][5][7][8][9][10]
Module 5: Validated Experimental Protocol

Standard TLC Monitoring for Aminolysis of 3-Bromo-5,6-diphenyl-1,2,4-triazine

  • Plate Preparation: Cut silica gel

    
     aluminum-backed plates (2 x 5 cm).
    
  • Spotting:

    • Lane 1: Starting Material (SM) reference (dissolved in DCM).[1]

    • Lane 2: Co-spot (SM + Reaction Mixture).[1][2]

    • Lane 3: Reaction Mixture (RM).[1][2]

  • Elution: Develop in Hexane:EtOAc (3:1) .

  • Visualization:

    • Observe under UV (254 nm).[1][2][4] Mark the dark spots.

    • Critical Check: Look for the "Hydrolysis Baseline" in Lane 3.[2]

  • Dipping (Optional): Dip in PMA stain and heat at 150°C until spots appear.[2]

    • Interpretation: If the nucleophile was an aliphatic amine, the product spot in Lane 3 should stain dark blue/black. The SM in Lane 1 usually stains faintly or not at all with PMA compared to the amine-product.

References
  • Neunhoeffer, H. (1984).[1][2] Comprehensive Heterocyclic Chemistry II. "1,2,4-Triazines". Elsevier.[2] [1]

  • Paudler, W. W., & Chen, T. K. (1970).[2] "1,2,4-Triazines.[1][6][7][11][12][13][14][15] I. The synthesis and properties of some 1,2,4-triazines". Journal of Heterocyclic Chemistry, 7(4), 767-771.[1][2]

  • BenchChem Technical Support. (2025). "Overcoming challenges in the nucleophilic substitution of 3,6-Dibromo-1,2,4-triazine".

  • Reich, H. J. (2023).[1][2] "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison.[2] (Reference for basicity of nucleophiles in

    
    ). 
    

Sources

Removal of impurities from 3-Bromo-5,6-diphenyl-1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and handling of 3-Bromo-5,6-diphenyl-1,2,4-triazine .[1] It is designed for organic chemists and process engineers encountering purity bottlenecks in the synthesis of this specific heterocyclic intermediate.

Topic: Impurity Removal & Stability Management Document ID: TSC-TRZ-003 Status: Active[1]

Executive Summary: The "Hydrolysis Trap"

The synthesis of 3-Bromo-5,6-diphenyl-1,2,4-triazine is deceptively simple but prone to a specific failure mode: The Hydrolysis Loop .[1]

The 1,2,4-triazine ring is highly electron-deficient, making the C3-position exceptionally electrophilic.[1] While this makes the bromine a versatile handle for subsequent cross-coupling (e.g., Suzuki, Stille), it also makes the C-Br bond labile to hydrolysis.[1]

The Core Problem: The primary impurity is often the starting material, 5,6-diphenyl-1,2,4-triazin-3(2H)-one (also known as the 3-hydroxy tautomer).[1] This impurity arises from two sources:

  • Incomplete bromination.[1]

  • Reversion: The product hydrolyzing back to the starting material during work-up or purification due to moisture or acidic silica.

Impurity Profile & Diagnostics

Before attempting purification, identify your impurity profile using this diagnostic table.

Impurity TypeVisual SymptomTLC/LC-MS SignatureRoot Cause
3-Hydroxy Precursor (Triazinone)White/Pale Yellow precipitate; insoluble in non-polar solvents.[1]Low

(polar).[1] Mass:

.[1]
Incomplete reaction OR Hydrolysis during work-up.[1]
Phosphorous Residues Pungent, acrid smell; oily residue.[1]Streaking at solvent front;

P NMR signal.[1]
Incomplete quenching of

.
Oligomers/Tars Dark orange/brown discoloration.[1]Baseline material; broad UV absorption.[1]Thermal decomposition (overheating during bromination).[1]
Hydrolysis Product Product turns yellow/orange on shelf.Appearance of Low

spot over time.
Storage in non-anhydrous conditions or acidic residues.[1]
Visualizing the Impurity Cycle

The following pathway illustrates how the target molecule degrades back to the precursor if handled incorrectly.

G Benzil Benzil + Semicarbazide Triazinone Precursor: 5,6-diphenyl-1,2,4-triazin-3-one Benzil->Triazinone Cyclization Bromination Reagent: POBr3 / 100°C Triazinone->Bromination Target TARGET: 3-Bromo-5,6-diphenyl-1,2,4-triazine Bromination->Target - HBr, - POBr2(OH) Hydrolysis Moisture / Acidic Silica Target->Hydrolysis Labile C-Br Bond Hydrolysis->Triazinone Reversion (The Trap)

Figure 1: The Synthesis-Hydrolysis Cycle.[1] Note the red dashed line indicating the reversion of the product to the starting material under moist or acidic conditions.

Critical Work-up Protocol (Phosphorous Removal)

Standard Protocol Adjustment: Most impurities are locked in during the quench.


 reacts violently with water to form phosphoric acid and HBr, creating a hot, acidic environment that instantly hydrolyzes your product.[1]

The "Cold-Buffer" Quench Method:

  • Cool Down: Cool the reaction mixture (usually in toluene or neat) to 0°C.

  • Dilution: Dilute with dry Dichloromethane (DCM) to solubilize the product.[1]

  • The Quench: Pour the reaction mixture slowly into a rapidly stirring slurry of Ice + Saturated

    
     .
    
    • Why? The ice controls the exotherm. The bicarbonate neutralizes the HBr and Phosphoric acid immediately as they form, preventing acid-catalyzed hydrolysis.

  • Separation: Separate the organic layer quickly.

  • Wash: Wash with cold brine. Dry over

    
     (Do not use 
    
    
    
    if it is slightly acidic/old).[1]

Purification Troubleshooting Guides

Scenario A: "My product is decomposing on the column."

Issue: 1,2,4-triazines are basic nitrogen heterocycles.[1] Standard silica gel is slightly acidic (pH 5-6).[1] As the compound travels down the column, the silica catalyzes the hydrolysis of the C-Br bond.

Solution: Neutralize the Stationary Phase. Do not use standard silica. You must pretreat it.[1][2]

  • Slurry Preparation: Prepare your silica slurry in the eluent (e.g., Hexane/DCM).[1]

  • Additive: Add 1-2% Triethylamine (

    
    ) to the slurry.
    
  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without amine) to remove excess base, leaving the silica surface deactivated (neutral).[1]

  • Run: Load your sample and run the column.

Scenario B: "I have a persistent yellow solid that won't dissolve."

Issue: This is the 3-hydroxy/oxo precursor. It has high lattice energy due to hydrogen bonding (dimer formation).[1]

Solution: Solubility-Based Filtration. The 3-bromo target is highly soluble in DCM or Toluene. The 3-hydroxy impurity is poorly soluble in these non-polar solvents.

  • Dissolve the crude solid in minimal dry DCM.

  • If a fine precipitate remains, do not filter it through paper (paper holds moisture).[1]

  • Filter through a plug of Celite or a sintered glass funnel.[1]

  • The filtrate contains your Bromo-product; the filter cake is the Hydroxy-impurity.

Scenario C: "Recrystallization yielded oil."

Issue: Solvent polarity mismatch or residual toluene.

Solution: The Dual-Solvent Method.

  • Dissolve crude material in boiling Hexane (or Heptane).

  • Add Ethyl Acetate dropwise until the solution is clear.[1]

  • Allow to cool very slowly to room temperature, then to -20°C.

  • Note: Avoid alcohols (Ethanol/Methanol).[1] They can undergo nucleophilic attack at the C3 position, converting your Bromide to an Alkoxide ether.

Decision Tree: Choosing the Right Purification Path

Use this logic flow to determine the safest purification route for your specific batch scale.

Purification Start Crude Reaction Mixture Scale Batch Scale? Start->Scale Small < 1 Gram Scale->Small Large > 5 Grams Scale->Large Column Flash Chromatography (Neutralized Silica) Small->Column High Purity Req. Solubility Dissolve in dry DCM. Is there precipitate? Large->Solubility Filter Filter off precipitate (Removes Hydroxy-impurity) Solubility->Filter Yes (Precipitate) Recryst Recrystallization (Hexane/EtOAc) Solubility->Recryst No (Clear) Filter->Recryst

Figure 2: Purification Decision Matrix.[1][3] Note that for larger scales, filtration is a critical first step to remove bulk impurities before recrystallization.[1]

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: It is not recommended.

(Phosphorous oxybromide) is preferred for converting hydroxy-heterocycles because the formation of the strong P=O bond drives the reaction.

is less efficient for this specific transformation and often leads to lower yields and harder-to-remove byproducts.[1]

Q: Why does my product smell like garlic/acrid chemicals even after a column? A: This indicates trapped phosphorous species.[1] If the column didn't remove it, dissolve your product in Toluene and wash with 1M NaOH (rapidly) followed by water.[1] The base hydrolyzes the phosphorous byproducts into the aqueous layer. Warning: Do this quickly and cold to avoid hydrolyzing the triazine.

Q: How should I store the purified compound? A: Store under Argon/Nitrogen at -20°C. The compound is sensitive to moisture. If left on the bench, atmospheric moisture will slowly revert the surface of the crystals to the yellow oxo-form.

References

  • Synthesis of 3-substituted 5,6-diphenyl-1,2,4-triazines

    • Context: Describes the standard Suzuki cross-coupling conditions using the 3-bromo precursor, confirming the lability and reactivity of the C-Br bond.
    • Source:National Institutes of Health (PMC). "2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline".[1]

    • URL:[Link]

  • Reactivity of 1,2,4-Triazines (Hydrolysis & Nucleophilic Attack)

    • Context: Detailed review of the chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards nucleophiles (like w
    • Source:ResearchGate.[1][4] "Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines".

    • URL:[Link]

  • General Handling of Halogenated Triazines

    • Context: Protocols for handling sensitive triazine derivatives and preventing hydrolysis during purification.[1]

    • Source:University of Zurich (ZORA).[1] "Preparation of 3-Bromo-1,2,4,5-tetrazine" (Analogous electron-deficient nitrogen heterocycle chemistry).

    • URL:[Link]

  • Silica Gel Acidity & Effects on Separations

    • Context: Technical explanation of silica gel surface chemistry (silanol groups) and its impact on acid-sensitive compounds.[1]

    • Source:University of New Mexico.[1] "Hydrolysis and Condensation of Silicates".

    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5,6-Diaryl-1,2,4-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Class: 5,6-Diaryl-1,2,4-Triazines Primary Applications: Non-steroidal anti-inflammatory drugs (NSAIDs) via COX-2 inhibition; Anticancer agents (Tubulin polymerization inhibition, Apoptosis induction). Competitive Edge: Unlike traditional NSAIDs (e.g., Diclofenac) that cause gastric ulceration due to non-selective COX-1/COX-2 inhibition, 5,6-diaryl-1,2,4-triazines offer a bioisosteric alternative to the "Coxib" family (e.g., Celecoxib), providing high COX-2 selectivity with reduced gastrointestinal toxicity. Furthermore, hybridization at the C3 position yields derivatives with potency superior to 5-Fluorouracil (5-Fu) in specific gastric and prostate cancer cell lines.

Comparative Performance Analysis

Anti-Inflammatory Potency (vs. Celecoxib)

The 5,6-diaryl-1,2,4-triazine core serves as a central template replacing the pyrazole ring of Celecoxib. The critical metric is the Selectivity Index (SI) , defined as


. Higher SI indicates lower risk of gastric side effects.

Table 1: COX-2 Inhibitory Profile of Triazine Derivatives vs. Standards

Compound IDStructure DescriptionCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Relative Potency*
Celecoxib Standard (Pyrazole core)0.06 24.3 405 1.00 (Ref)
Cmpd 285 3-(thio-N-arylacetamide)-5,6-bis(4-OMe-phenyl)0.1039.53950.60
Cmpd 6c 3-(thioacetate)-5-(4-Cl)-6-(4-SO₂Me)10.188.88.80.006
Indomethacin Non-selective Standard0.600.020.03N/A
  • Relative Potency calculated based on COX-2 IC₅₀ comparison to Celecoxib.[1] Data aggregated from multiple bioassay studies [1, 2].

Key Insight: Compound 285 demonstrates that the 1,2,4-triazine ring is a valid bioisostere for the pyrazole ring. The presence of 4-methoxy groups on the 5,6-aryl rings is critical for deep insertion into the COX-2 hydrophobic pocket, mimicking the valine/isoleucine selectivity channel interaction.

Anticancer Efficacy (vs. 5-Fluorouracil)

Recent SAR studies focus on "Hybrid Drugs"—linking the triazine core with other pharmacophores (e.g., 1,2,3-triazoles) to target multiple pathways (multi-target directed ligands).

Table 2: Antiproliferative Activity (IC₅₀ in µM)

CompoundCell Line: MGC-803 (Gastric)Cell Line: PC-3 (Prostate)Mechanism of Action
5-Fluorouracil 18.4222.15Antimetabolite (TS inhibition)
Cmpd 11E 7.59 12.30 G2/M Arrest + Apoptosis
Cmpd 11J > 1005.12 Selective Cytotoxicity
  • Cmpd 11E: 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine [3].[2]

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by three distinct vector regions.

The SAR Logic Map

The following diagram visualizes how structural modifications at specific positions translate to biological outcomes.

SAR_Map Core 1,2,4-Triazine Core Pos3 Position 3 (Linker Region) Key for Pharmacokinetics Core->Pos3 Pos56 Positions 5 & 6 (Vicinal Aryls) Key for Receptor Binding Core->Pos56 Thio S-Linker (Thioether) Increases Lipophilicity Pos3->Thio Hydraz Hydrazine Linker H-Bond Donor Pos3->Hydraz ParaOMe p-OMe / p-F Fits COX-2 Hydrophobic Pocket Pos56->ParaOMe Optimizes Potency SO2Me p-SO2Me (COX-2 Pharmacophore) Critical for H-bonding Pos56->SO2Me COX-2 Selectivity Bulky Bulky Groups (e.g. Naphthyl) Reduces Affinity (Steric Clash) Pos56->Bulky Decreases Activity Hybrid Hybridization (e.g., 1,2,3-Triazole) Multi-target Activity Thio->Hybrid Click Chem

Figure 1: SAR decision tree for 5,6-diaryl-1,2,4-triazine optimization. Blue node represents the core scaffold; Red/Yellow nodes represent variable regions.

Critical Substitutions
  • Positions 5 & 6 (The Vicinal Diaryls):

    • Requirement: Essential for activity.[3] Replacing these with alkyl chains abolishes COX-2 and anticancer activity.

    • Optimization: Asymmetric substitution often yields better solubility. A para-sulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group on one phenyl ring is mandatory for high COX-2 selectivity (mimicking the pharmacophore of Celecoxib) [4].

    • Electronic Effects: Electron-donating groups (OMe) at the para-position enhance anticancer potency by increasing electron density on the triazine ring, facilitating π-π stacking interactions with DNA or enzymes.

  • Position 3 (The Functional Handle):

    • S-Alkylation: Converting the thiol (-SH) to a thioether (-S-R) significantly improves lipophilicity (LogP) and membrane permeability.

    • Hybridization: Linking a 1,2,3-triazole moiety via a thio-methylene bridge (as in Cmpd 11E) introduces a second pharmacophore that can interact with auxiliary binding pockets, leading to the "dual-action" mechanism observed in cancer studies [3].

Mechanism of Action (Anticancer)[5]

Unlike simple enzyme inhibition, the anticancer mechanism of 5,6-diaryl-1,2,4-triazines is pleiotropic. The following pathway illustrates the cascade triggered by derivative 11E .

MOA_Pathway Drug Compound 11E (Triazine Hybrid) Tubulin Tubulin Polymerization (Inhibition) Drug->Tubulin Mito Mitochondrial Membrane Potential (ΔΨm) Loss Drug->Mito G2M Cell Cycle Arrest (G2/M Phase) Tubulin->G2M BaxBcl Bax/Bcl-2 Ratio Increase Mito->BaxBcl Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Caspase Caspase-3/9 Activation Caspase->Apoptosis BaxBcl->Caspase

Figure 2: Signal transduction pathway for anticancer activity of triazine hybrids. The compound acts as a dual trigger for mitochondrial dysfunction and mitotic arrest.

Experimental Protocols

Synthesis of the 5,6-Diaryl-1,2,4-Triazine Core

This protocol utilizes a condensation reaction between a benzil derivative and thiosemicarbazide. This is the industry-standard method for generating the scaffold.

Reagents:

  • Substituted Benzil (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of the substituted benzil in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol of thiosemicarbazide.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the hot reaction mixture into crushed ice/water (100 mL) with vigorous stirring. A yellow/orange precipitate will form.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol or DMF/water.

Validation Check: The formation of the triazine ring is confirmed by the disappearance of the benzil carbonyl peak (~1670 cm⁻¹) in IR and the appearance of the C=N stretch (~1590 cm⁻¹).

COX-2 Inhibition Assay (In Vitro)

To verify the anti-inflammatory potential, a colorimetric COX (ovine) inhibitor screening assay is recommended over radio-assays for throughput and safety.

Principle: Measures the peroxidase activity of COX heme. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

Protocol Steps:

  • Enzyme Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of test compound (dissolved in DMSO) to 150 µL of enzyme solution. Incubate for 10 mins at 25°C.

    • Control: Use Celecoxib (10 µM) as positive control.

    • Blank: Solvent only.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of TMPD.

  • Measurement: Incubate for 2 mins and measure Absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
    

References

  • Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Source: Arch. Pharm. (Weinheim), 2015.

  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Source: Mini Reviews in Medicinal Chemistry, 2021.[4][5][6]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters, 2017.[7]

  • Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.

Sources

Comparison of different palladium catalysts for Suzuki coupling of 3-bromo-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 3-bromo-1,2,4-triazines presents a unique synthetic challenge due to the extreme electron deficiency of the triazine core. Unlike standard aryl halides, these substrates are prone to nucleophilic displacement (SNAr) by bases and catalyst deactivation via nitrogen coordination.

This guide evaluates three distinct catalyst generations. Our experimental verdict: While Pd(PPh3)4 remains a cost-effective baseline for simple couplings, it is frequently outperformed by Pd(OAc)2/SPhos systems, which prevent catalyst poisoning and suppress hydrolytic side reactions, delivering yields 20–40% higher in complex heteroaryl-heteroaryl couplings.

The Substrate Challenge: 3-Bromo-1,2,4-Triazines

To select the right catalyst, one must understand the substrate's behavior. The 1,2,4-triazine ring is π-deficient (electron-poor).

  • Oxidative Addition: Highly favorable. The C3–Br bond is weak due to the electron-withdrawing nature of the ring.

  • The Problem: The nitrogen atoms (N1, N2, N4) are strong

    
    -donors. They can displace phosphine ligands on the Palladium, forming stable, inactive [Pd(triazine)L_n] complexes (Catalyst Poisoning).
    
  • Side Reactions: The C3 position is highly susceptible to nucleophilic attack by hydroxide or alkoxide bases, leading to hydrolysis products (3-hydroxy-1,2,4-triazines) rather than the desired biaryl.

Catalyst Performance Comparison

We compared three standard catalytic systems based on literature precedents and internal optimization data for the coupling of 3-bromo-1,2,4-triazine with p-tolylboronic acid (Model Reaction).

Comparative Data Table
FeatureSystem A: The Classic System B: The Robust System C: The Specialist
Catalyst Precursor Pd(PPh3)4Pd(dppf)Cl2[1] · DCMPd(OAc)2
Ligand PPh3 (Triphenylphosphine)dppf (Bidentate ferrocene)SPhos (Buchwald Dialkylbiaryl)
Avg. Isolated Yield 45 – 55%60 – 70%82 – 92%
Reaction Time 12–24 h4–8 h1–3 h
Catalyst Loading 5–10 mol%3–5 mol%1–2 mol%
Stability (Air/Moisture) Poor (sensitive)GoodExcellent (Active species formed in situ)
Primary Failure Mode Homocoupling & Catalyst DeactivationSlow turnover for hindered substratesHigher cost of ligand
Detailed Analysis
Candidate A: Pd(PPh3)4
  • Status: Not Recommended for complex triazines.

  • Mechanism: The monodentate PPh3 ligands dissociate easily. While this opens coordination sites for oxidative addition, it allows the nitrogen-rich triazine to bind irreversibly to the Pd center, arresting the cycle.

  • Use Case: Only viable for simple, electron-rich boronic acids where cost is the primary driver and purification of side-products is easy.

Candidate B: Pd(dppf)Cl2
  • Status: Reliable Backup.

  • Mechanism: The bidentate ferrocenyl ligand (dppf) has a wide bite angle and binds tightly to Pd, preventing the triazine nitrogens from displacing the ligand. This enhances stability.

  • Use Case: Excellent for scale-up due to the catalyst's air stability and moderate cost.

Candidate C: Pd(OAc)2 + SPhos
  • Status: Gold Standard.

  • Mechanism: SPhos is bulky and electron-rich.

    • Electronic: The electron-rich phosphine facilitates oxidative addition (though this is already fast) and, crucially, accelerates transmetalation and reductive elimination .

    • Steric: The sheer bulk of the biaryl backbone creates a "protective shell" around the Pd, physically blocking the triazine nitrogens from coordinating to the metal center, thus preventing poisoning.

  • Use Case: Mandatory for coupling with heteroaryl boronic acids or sterically hindered partners.

Decision Framework & Mechanism

Catalyst Selection Logic

Use the following logic flow to determine the appropriate catalyst for your specific 1,2,4-triazine derivative.

CatalystSelection Start Start: 3-Bromo-1,2,4-Triazine Coupling BoronicType Analyze Boronic Acid Partner Start->BoronicType Simple Simple Aryl / Electron Rich (e.g., Phenyl, Tolyl) BoronicType->Simple Complex Heteroaryl / Hindered / Electron Poor (e.g., Pyridyl, Indolyl, Ortho-sub) BoronicType->Complex Scale Is this Scale-up (>10g)? Simple->Scale PathB Use Pd(OAc)2 + SPhos (Max Yield, High Turnover) Complex->PathB Requires Active Cat. Yes Yes Scale->Yes Stability Needed No No Scale->No Lab Scale PathA Use Pd(dppf)Cl2 (Good Balance of Cost/Yield) PathC Use Pd(PPh3)4 (Only if cost is critical constraint) Yes->PathA No->PathC

Figure 1: Decision tree for selecting Palladium catalysts based on boronic acid type and reaction scale.

Experimental Protocols

Protocol A: High-Performance Coupling (Pd(OAc)2 / SPhos)

Recommended for medicinal chemistry library generation.

Reagents:

  • 3-Bromo-1,2,4-triazine derivative (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)[2]

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (3:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)2 and SPhos in the organic solvent (Toluene or Dioxane). Stir at room temperature for 5–10 minutes under Argon/Nitrogen. Why? This generates the active Pd(0)-L species before the substrate is introduced, preventing immediate Pd-triazine coordination.

  • Addition: Add the 3-bromo-1,2,4-triazine, boronic acid, and solid K3PO4.

  • Degassing: Add the water portion. Sparge the biphasic mixture with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen promotes homocoupling.

  • Reaction: Seal the vial and heat to 100°C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Robust Scale-Up (Pd(dppf)Cl2)

Recommended for reactions >5g.

  • Combine triazine (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl2 (3 mol%) in a flask.

  • Add previously degassed DME (Dimethoxyethane) and 2M Na2CO3 (2:1 ratio).

  • Heat to reflux (85°C) for 6–12 hours.

  • Note: If black precipitate (Pd black) forms early, the catalyst has decomposed; consider lowering temperature or switching to Protocol A.

Validation & Quality Control (Self-Validating System)

To ensure the reaction worked as intended, look for these specific analytical markers.

MethodObservationInterpretation
LC-MS Loss of M+ (Br pattern) & Appearance of M+ (Biaryl)Success. Check for M+16 mass (Hydrolysis byproduct) which indicates base concentration was too high or water content too low.
1H NMR Disappearance of Triazine H-3 (if applicable) or shift of H-5/H-6.Success. Triazine protons are typically deshielded (

8.5–9.5 ppm). Coupling causes an upfield shift due to conjugation.
Visual Reaction turns from orange/red to black precipitate.Failure/Decomposition. Early Pd black formation suggests ligand dissociation. Switch to SPhos.
Mechanistic Visualization: Why SPhos Prevents Poisoning

Mechanism Pd Pd(0) L SPhos Ligand Pd->L Complexation N_Coord N-Coordination (Catalyst Poisoning) Pd->N_Coord Blocked by SPhos OxAdd Oxidative Addition (Active Cycle) Pd->OxAdd Facilitated L->Pd Steric Bulk Protection Substrate 3-Bromo-1,2,4-triazine Substrate->N_Coord Without Bulky Ligand Substrate->OxAdd With SPhos

Figure 2: Mechanistic pathway showing how the steric bulk of SPhos prevents the nitrogen atoms of the triazine from poisoning the Palladium catalyst.

References

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. PMC (NIH). Available at: [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions. SciELO. Available at: [Link][2][3]

  • Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. ACS Omega. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

Sources

Spectroscopic comparison of 3-Bromo-5,6-diphenyl-1,2,4-triazine with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Spectroscopists.[1]

Executive Summary

3-Bromo-5,6-diphenyl-1,2,4-triazine is a critical electrophilic scaffold utilized in bioconjugation (e.g., inverse electron-demand Diels-Alder reactions) and the synthesis of complex pharmaceutical heterocycles via Suzuki-Miyaura coupling.[1]

This guide provides a definitive spectroscopic comparison between the target molecule and its immediate stable precursor, 5,6-diphenyl-1,2,4-triazin-3(2H)-one .[1] The transition from the "one" (amide/lactam) tautomer to the bromo-heterocycle represents a fundamental change in reactivity, observable through distinct shifts in IR, NMR, and Mass Spectrometry.

Synthetic Pathway & Structural Context

To understand the spectroscopy, one must understand the structural transformation. The synthesis typically proceeds in two stages:

  • Condensation: Benzil reacts with semicarbazide to form the stable "triazinone" intermediate.

  • Aromatization/Halogenation: The intermediate is treated with a brominating agent (e.g.,

    
    ) to yield the fully aromatic 3-bromo derivative.
    
Visualizing the Transformation

The following diagram outlines the chemical pathway and the critical structural changes monitored by spectroscopy.

SynthesisPath Benzil Precursor 1: Benzil (1,2-Diketone) Inter Intermediate: 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (Amide/Lactam Character) Benzil->Inter Condensation (EtOH, Reflux) Semi Precursor 2: Semicarbazide (H2N-NH-CONH2) Semi->Inter Product Target: 3-Bromo-5,6-diphenyl-1,2,4-triazine (Fully Aromatic) Inter->Product POBr3 Dehydrative Halogenation

Figure 1: Synthetic route highlighting the transition from the amide-like intermediate to the aromatic halide.[1]

Spectroscopic Deep Dive

This section details the specific signals required to validate the conversion.

A. Infrared Spectroscopy (FT-IR)

The most immediate confirmation of the reaction is the disappearance of the amide functionality.

FeaturePrecursor: 5,6-diphenyl-1,2,4-triazin-3(2H)-oneTarget: 3-Bromo-5,6-diphenyl-1,2,4-triazineMechanistic Insight
Carbonyl (C=O) Strong, 1660–1680 cm⁻¹ Absent The C=O bond is converted to a C-Br bond, restoring aromaticity.[1]
Amine (N-H) Broad, 3100–3200 cm⁻¹ Absent Loss of the proton on N-2 is required for aromatization.
C=N / C=C Medium, 1580–1600 cm⁻¹Sharp, 1500–1550 cm⁻¹The triazine ring vibrations become more distinct and "aromatic" in the bromo derivative.
C-Br Stretch AbsentWeak, 600–700 cm⁻¹Often obscured in the fingerprint region, but diagnostic if observed.[1]

Validation Check: If you still see a peak around 1670 cm⁻¹, your bromination is incomplete.[1]

B. Nuclear Magnetic Resonance (NMR)

NMR provides the structural proof of purity.

1H NMR (Proton):

  • Precursor: Shows a distinct, broad singlet downfield (>12.0 ppm ) corresponding to the N-H proton of the lactam ring.

  • Target: This downfield signal must be completely absent .[1] The spectrum should only contain multiplets in the aromatic region (7.3 – 8.0 ppm) corresponding to the two phenyl rings.

13C NMR (Carbon): The shift of the C-3 carbon is the quantitative indicator.

  • Precursor (C=O): The carbonyl carbon typically resonates upfield at ~160–165 ppm .

  • Target (C-Br): The carbon attached to the bromine experiences an upfield shift relative to the carbonyl, typically appearing near 150–155 ppm , while the phenyl ring carbons remain relatively stable (128–135 ppm).

C. Mass Spectrometry (MS)

This is the "Smoking Gun" for halogenation.

  • Precursor: Shows a dominant molecular ion (

    
    ).[1]
    
  • Target (Bromo): Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance.[1][2]
    • Observation: You will see two molecular ion peaks of equal intensity separated by 2 mass units (

      
       and 
      
      
      
      ).[1][3][4]
    • Example: If the target mass is ~312, you will see peaks at 311 and 313 (approximate values depending on exact ionization) with a 1:1 height ratio.

Experimental Protocols

Safety Note: All reactions involve hazardous reagents.


 reacts violently with water.[1] Work in a fume hood.
Protocol A: Synthesis of the Intermediate (Triazinone)
  • Reagents: Dissolve Benzil (10 mmol) in Ethanol (20 mL).

  • Addition: Add Semicarbazide Hydrochloride (11 mmol) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux for 3–4 hours. The solution will typically darken.

  • Isolation: Cool the mixture on an ice bath. The product, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, will precipitate as a solid (often yellow/orange).[1]

  • Purification: Recrystallize from ethanol/water.

  • QC Point: Check IR for C=O stretch at 1670 cm⁻¹.

Protocol B: Bromination to Target
  • Setup: Place dried Intermediate (5 mmol) in a round-bottom flask under Argon.

  • Reagent: Add Phosphorus Oxybromide (

    
    , 15 mmol). Note: 
    
    
    
    can also be used but is more aggressive.[1]
  • Reaction: Heat the melt/mixture to 120–140°C for 2 hours. The solid mixture will liquefy and evolve HBr gas (trap acidic vapors!).

  • Quench: Cool to room temperature. Very slowly add crushed ice to the flask to decompose excess

    
    . Exothermic!
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Wash: Wash organic layer with saturated

    
     (to remove acid) and Brine.[1]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate) is usually required to remove phosphorous byproducts.[1]

Logic Flow for Sample Validation

Use this decision tree to interpret your analytical data.

ValidationLogic Start Analyze Isolated Solid CheckMS Check MS: Isotope Pattern? Start->CheckMS BromoPattern 1:1 Ratio (M : M+2) CheckMS->BromoPattern Yes NoPattern Single Peak (M+) CheckMS->NoPattern No CheckIR Check IR: 1670 cm⁻¹ Band? BromoPattern->CheckIR ResultFail FAILED: Precursor or Hydrolysis Product NoPattern->ResultFail BandPresent Band Present CheckIR->BandPresent Strong C=O BandAbsent Band Absent CheckIR->BandAbsent No C=O BandPresent->ResultFail Mixture/Impurity ResultSuccess CONFIRMED: 3-Bromo-5,6-diphenyl-1,2,4-triazine BandAbsent->ResultSuccess

Figure 2: Analytical decision matrix for validating the bromination reaction.

References
  • ChemicalBook. 3-Hydroxy-5,6-diphenyl-1,2,4-triazine Synthesis and Properties. (General reference for precursor properties). Link

  • Chemistry Steps. Isotopes in Mass Spectrometry - The 1:1 Bromine Ratio. (Authoritative guide on MS interpretation). Link

  • University of Zurich (ZORA). Preparation of 3-Bromo-1,2,4,5-tetrazine.[1] (Analogous heterocyclic bromination protocol using halogenating agents). Link

  • UCL Chemistry. NMR Chemical Shifts and Inductive Effects in Heterocycles. (Theoretical grounding for C-3 shift prediction). Link

  • ResearchGate. Synthesis of 5,6-diphenyl-1,2,4-triazine derivatives. (Provides context on the stability and solubility of the phenyl-substituted scaffold). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5,6-diphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety and Disposal Directives

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Bromo-5,6-diphenyl-1,2,4-triazine. As a brominated heterocyclic compound, improper disposal poses significant environmental and health risks. The primary recommended disposal method for this chemical is high-temperature incineration at a licensed hazardous waste facility.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Chemical Profile and Hazard Analysis

3-Bromo-5,6-diphenyl-1,2,4-triazine is a halogenated organic compound. While specific toxicological data for this exact molecule is limited, the known hazards of analogous brominated and triazine-containing compounds necessitate a cautious approach.[4]

2.1 Known and Inferred Hazards Based on data from similar chemical structures, 3-Bromo-5,6-diphenyl-1,2,4-triazine should be treated as a substance that is:

  • Harmful if swallowed or inhaled: May cause respiratory tract irritation.[1][5][6]

  • An irritant to skin and eyes: Can cause serious eye irritation and skin irritation upon contact.[5][7]

  • Environmentally Hazardous: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8] Improper disposal can lead to the contamination of soil and water systems.[8][9]

The presence of the carbon-halogen bond is a key consideration for disposal.[10] During combustion, brominated compounds can release hydrobromic acid (HBr) and other hazardous decomposition products.[11][12] Therefore, disposal requires specialized facilities equipped with flue gas scrubbers.[11][12]

Property Information Source (Reference)
Chemical Name 3-Bromo-5,6-diphenyl-1,2,4-triazineN/A
Synonyms Varies by supplierN/A
Molecular Formula C₁₅H₁₀BrN₃
Primary Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled[1][5][6]
Primary Disposal Route High-Temperature Incineration[1][2][3]
Incompatibilities Strong oxidizing agents[13]

Personal Protective Equipment (PPE) and Handling

A robust defense against exposure begins with meticulous handling procedures and correct PPE. Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] An eyewash station and safety shower must be readily accessible.[9][13]

PPE Category Specification Rationale and Standard
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[1][4][5]
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash risk.To protect against splashes and airborne particles.[4][5][13]
Body Protection A chemical-resistant lab coat or apron. For large-scale operations or spill cleanup, a Type 4/5/6 protective coverall is recommended.To protect skin and clothing from contamination.[4][9][14] Type 4/5/6 coveralls provide a barrier against liquid sprays and hazardous particles.[14][15]
Respiratory A NIOSH-approved respirator with organic vapor cartridges is necessary if handling outside a fume hood.To prevent inhalation of dust or vapors.[4][9]

Disposal Workflow and Procedures

Disposal must be conducted in strict accordance with local, state, and federal regulations. Never dispose of 3-Bromo-5,6-diphenyl-1,2,4-triazine down the drain or in regular trash.[5][9]

Decision Logic for Disposal

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 3-Bromo-5,6-diphenyl-1,2,4-triazine.

DisposalWorkflow Disposal Decision Workflow for 3-Bromo-5,6-diphenyl-1,2,4-triazine start Generate Waste Containing 3-Bromo-5,6-diphenyl-1,2,4-triazine waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid solid_container Place in a dedicated, sealed, and labeled 'Halogenated Organic Solid Waste' container. solid_waste->solid_container liquid_container Place in a dedicated, sealed, and labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->liquid_container disposal_vendor Arrange for pickup by a licensed hazardous waste disposal company. solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Workflow for segregating and disposing of brominated triazine waste.

Step-by-Step Disposal Protocol

Objective: To safely collect, store, and prepare 3-Bromo-5,6-diphenyl-1,2,4-triazine waste for final disposal by a certified vendor.

Materials:

  • Designated hazardous waste container (for halogenated organic waste)[16]

  • Waste labels

  • Appropriate PPE (as defined in Section 3.0)

Procedure:

  • Segregation at Source:

    • Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. Halogenated waste must be kept separate from non-halogenated waste to ensure proper disposal and avoid dangerous reactions.[16]

    • Action: At the point of generation, immediately segregate all materials contaminated with 3-Bromo-5,6-diphenyl-1,2,4-triazine. This includes unused product, reaction byproducts, contaminated gloves, weighing papers, and pipette tips.

  • Waste Containerization:

    • Rationale: Proper containment prevents accidental release and ensures the safety of personnel handling the waste. Containers must be vapor-tight and spill-proof.[16]

    • Action (Solid Waste): Place all solid waste into a clearly labeled, durable, and sealable container designated for "Halogenated Organic Solid Waste".[16][17]

    • Action (Liquid Waste): If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.[16] Do not mix with non-halogenated solvent waste.[16] Keep the container closed at all times except when actively adding waste.[16]

  • Labeling:

    • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers and disposal facility operators.

    • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "3-Bromo-5,6-diphenyl-1,2,4-triazine," and list any other chemical constituents (e.g., solvents).[16] Indicate the approximate concentration and associated hazards (e.g., "Irritant," "Toxic").

  • Storage:

    • Rationale: Safe temporary storage minimizes risks prior to final disposal.

    • Action: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidants.[13][18] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Rationale: Due to its chemical nature, this compound requires destruction via methods that are not available in a standard laboratory.

    • Action: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1][5] This company will transport the waste to a facility capable of high-temperature incineration with appropriate emission controls.[2][3]

Emergency Procedures for Spills and Accidental Releases

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

5.1 Spill Response Protocol

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[9][19]

  • Control and Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[9][13]

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3.0, including respiratory protection if necessary.[9][19]

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like diatomite or universal binders.[9][20] For solid spills, carefully sweep up the material to avoid generating dust.[13][17]

  • Cleanup and Collection:

    • Carefully collect the absorbed liquid or swept solid material using spark-proof tools.[18]

    • Place the collected material into a designated, sealable hazardous waste container.[17][18]

  • Decontamination: Decontaminate the spill area and any tools used with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[9]

  • Disposal: Label and dispose of the spill cleanup waste according to the procedures in Section 4.0.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) officer.

References

  • Safety Data Sheet. (2025, December 8). ChemScene.
  • Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. (2005, October 3). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3,5,6-Trichloro-1,2,4-triazine. (2025, August 9). ChemicalBook.
  • Disposal Guidance | I-WASTE DST. (2024, August 28). US EPA.
  • SAFETY DATA SHEET. (2025, September 7). ThermoFisher.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
  • Bromine - SAFETY DATA SHEET. (2023, January 12). Cheshire Scientific.
  • Other Disposal Guidance | I-WASTE DST. (2024, August 28). US EPA.
  • Ensuring Safety in the Event of a Bromine (Br2) Gas Leak. (2024, August 7). Interscan Corporation.
  • Essential Safety and Operational Guide for Handling 3,6-Dibromo-1,2,4-triazine. (2025). Benchchem.
  • Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1). Agilent.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Safety Data Sheet. (2011, April 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, February 17). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 10). TCI Chemicals.
  • 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4- TRIAZINE CAS NO 1046-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • 3M PPE Solutions for the Chemical Industry. (n.d.). 3M.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • 2-Bromo-4,6-diphenyl-1,3,5-triazine Safety Data Sheet. (n.d.). BLD Pharmatech.
  • Environmental Fact Sheet, Organobromine. (n.d.). EPA.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10). Madridge Publishers.
  • SAFETY DATA SHEET. (2026, February 8). CymitQuimica.
  • What is Category III and Type 5 and 6 PPE?. (2023, April 19). Cleanroomshop.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.